molecular formula C6H11NO3 B153991 Methyl 3-Morpholinecarboxylate CAS No. 126264-49-1

Methyl 3-Morpholinecarboxylate

Cat. No.: B153991
CAS No.: 126264-49-1
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinecarboxylate is an organic compound with the molecular formula C₆H₁₁NO₃. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinecarboxylate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Methyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Morpholinecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 3-Morpholinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Morpholinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. For instance, it may act on kinases involved in cell cycle regulation, thereby influencing cell proliferation and differentiation .

Comparison with Similar Compounds

Methyl 3-Morpholinecarboxylate can be compared with other morpholine derivatives such as:

  • Methyl 4-Morpholinecarboxylate
  • Ethyl 3-Morpholinecarboxylate
  • Methyl 3-Methylmorpholine-3-carboxylate

Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

methyl morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391073
Record name Methyl 3-Morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126264-49-1
Record name Methyl 3-Morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126264-49-1
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